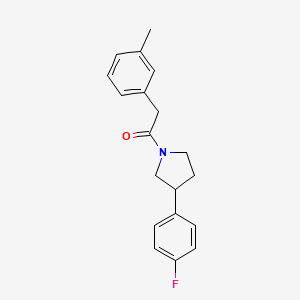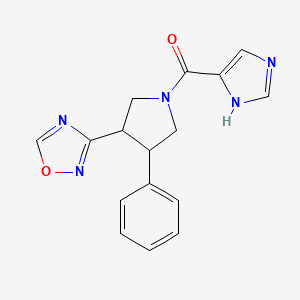
(3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(1H-imidazol-5-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(1H-imidazol-5-yl)methanone, also known as ODZ10117, is a small molecule compound that has shown potential in scientific research for its ability to modulate protein-protein interactions.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for the compound '(3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(1H-imidazol-5-yl)methanone' involves the reaction of 1-(1H-imidazol-5-yl)ethanone with 3-(4-bromophenyl)-1-(1,2,4-oxadiazol-3-yl)pyrrolidine in the presence of a base to form the desired product.
Starting Materials
1-(1H-imidazol-5-yl)ethanone, 3-(4-bromophenyl)-1-(1,2,4-oxadiazol-3-yl)pyrrolidine, Base (e.g. potassium carbonate)
Reaction
Step 1: Dissolve 1-(1H-imidazol-5-yl)ethanone and 3-(4-bromophenyl)-1-(1,2,4-oxadiazol-3-yl)pyrrolidine in a suitable solvent (e.g. DMF, DMSO) and add a base (e.g. potassium carbonate) to the reaction mixture., Step 2: Heat the reaction mixture at a suitable temperature (e.g. 100-120°C) for a suitable time (e.g. 12-24 hours) under an inert atmosphere (e.g. nitrogen)., Step 3: Cool the reaction mixture and extract the product using a suitable solvent (e.g. ethyl acetate)., Step 4: Purify the product using column chromatography or recrystallization to obtain the desired compound '(3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(1H-imidazol-5-yl)methanone'.
Mecanismo De Acción
(3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(1H-imidazol-5-yl)methanone works by binding to the interface between the two proteins and disrupting their interaction. This disrupts the downstream signaling pathways that are regulated by these protein-protein interactions, ultimately leading to decreased cell viability and increased apoptosis.
Efectos Bioquímicos Y Fisiológicos
(3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(1H-imidazol-5-yl)methanone has been shown to have biochemical and physiological effects on cancer cells, including decreased cell viability and increased apoptosis. It has also been shown to have potential as a therapeutic agent for the treatment of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(1H-imidazol-5-yl)methanone in lab experiments is its ability to selectively inhibit specific protein-protein interactions, which can help researchers better understand the downstream signaling pathways that are regulated by these interactions. However, one limitation is that (3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(1H-imidazol-5-yl)methanone is a small molecule compound, which can limit its ability to penetrate cell membranes and reach its target proteins.
Direcciones Futuras
There are several future directions for the research and development of (3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(1H-imidazol-5-yl)methanone. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the development of analogs of (3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(1H-imidazol-5-yl)methanone with improved pharmacokinetic properties, such as increased cell membrane permeability. Additionally, further research is needed to better understand the downstream signaling pathways that are regulated by the protein-protein interactions targeted by (3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(1H-imidazol-5-yl)methanone, which could lead to the development of new therapeutic agents for the treatment of cancer.
Aplicaciones Científicas De Investigación
(3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(1H-imidazol-5-yl)methanone has shown potential in scientific research for its ability to modulate protein-protein interactions. Specifically, it has been shown to inhibit the interaction between the transcription factors c-Myc and Max, which are involved in the regulation of cell growth and proliferation. This inhibition leads to decreased cell viability and increased apoptosis in cancer cells. (3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(1H-imidazol-5-yl)methanone has also been shown to inhibit the interaction between the protein p53 and its negative regulator MDM2, which is involved in the regulation of cell cycle arrest and apoptosis.
Propiedades
IUPAC Name |
1H-imidazol-5-yl-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2/c22-16(14-6-17-9-18-14)21-7-12(11-4-2-1-3-5-11)13(8-21)15-19-10-23-20-15/h1-6,9-10,12-13H,7-8H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHUSFVPECDOMFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1C(=O)C2=CN=CN2)C3=NOC=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(1H-imidazol-5-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

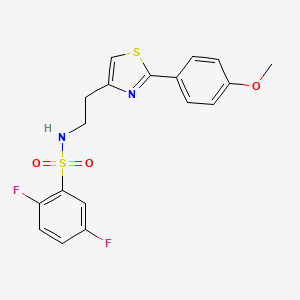
![2-Chloro-N-[3-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)phenyl]acetamide](/img/structure/B2905641.png)
![2-Phenylmethoxycarbonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-1-carboxylic acid](/img/structure/B2905644.png)
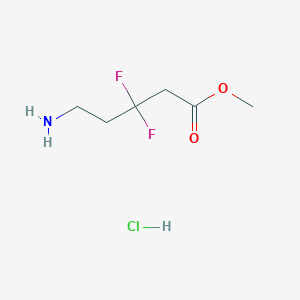
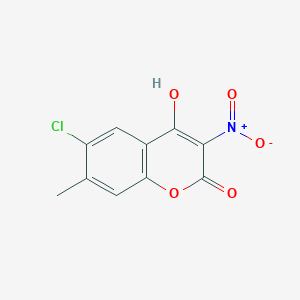
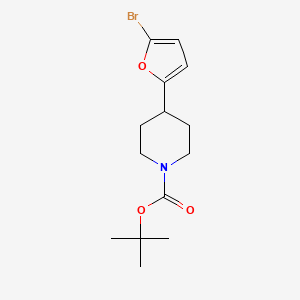
![2-fluoro-N-[2-(piperazin-1-yl)ethyl]benzamide](/img/structure/B2905649.png)
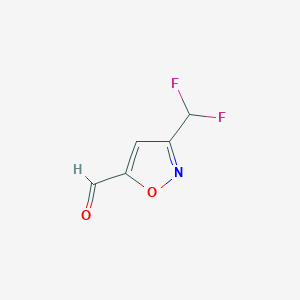
![1-[Phenylmethyl-13C]-1H-1,2,3-benzotriazole](/img/structure/B2905652.png)
![2-Phenyl-1-{4-[6-(trifluoromethyl)-4-pyrimidinyl]piperazino}-1-butanone](/img/structure/B2905657.png)
![Tert-butyl N-[6-(aminomethyl)-2,3-dihydro-1,4-benzodioxin-5-yl]carbamate](/img/structure/B2905658.png)
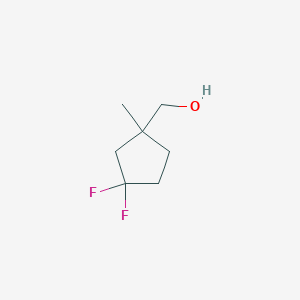
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2905660.png)
